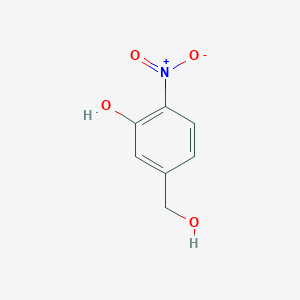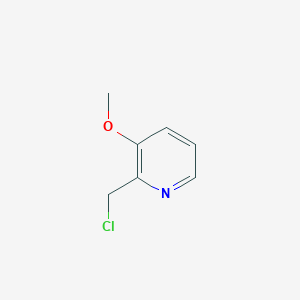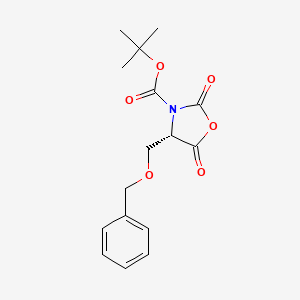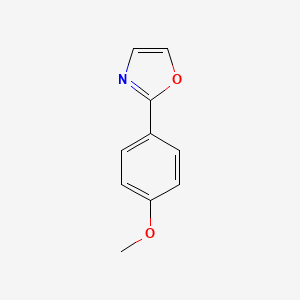
2-(4-Methoxy-phenyl)-oxazole
概要
説明
2-(4-Methoxy-phenyl)-oxazole, also known as 4-Methoxy-2-phenyloxazole, is a heterocyclic organic compound that belongs to the oxazole family. It is widely used in scientific research for its various biochemical and physiological effects.
科学的研究の応用
Synthesis and Chemical Properties
- Oxazole Synthons for Aryl-Aryl Coupling : Oxazoles, including those with methoxyphenyl groups, serve as versatile synthons for aryl-aryl coupling, leading to the synthesis of biphenyl or terphenyl products, which can be further modified into esters, acids, or amides (Cram, Bryant, & Doxsee, 1987).
- Reactions with PTAD and Azodicarboxylate : Substituted oxazoles react with PTAD (4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione) and diethyl azodicarboxylate to yield 1,2,4-triazoline derivatives, highlighting the reactivity of oxazoles in [3+2] cycloaddition reactions (Ibata et al., 1992).
Industrial and Material Science Applications
- Corrosion Inhibition : Oxazole derivatives are effective corrosion inhibitors for mild steel in hydrochloric acid, demonstrating significant reduction in corrosion rate and increased inhibition efficiency with concentration (Rahmani et al., 2018).
- Photoluminescent Nanomaterials : 2-Phenyl-benzoxazole derivatives, including methoxy variants, have been used to create highly fluorescent nanofibers and microcrystals, showing potential for applications in aqueous and biological media (Ghodbane et al., 2012).
Biomedical Research
- Antiprotozoal Activity : Certain amino-4-phenyloxazole derivatives exhibit in vitro antiprotozoal activity against organisms like Giardia lamblia and Trichomonas vaginalis, suggesting potential therapeutic applications (Carballo et al., 2017).
- Antitumor Properties : Ru(η6-arene) complexes of combretastatin-analogous oxazoles, including methoxyphenyl derivatives, have shown enhanced anti-tumoral impact, indicating potential in cancer therapy (Biersack et al., 2010).
- Synthesis of Natural Products : Oxazole building blocks have beenused in the total synthesis of unique natural products like siphonazoles A and B, demonstrating the utility of oxazoles in complex natural product synthesis (Zhang & Ciufolini, 2009).
Pharmacological Research
- Phosphodiesterase Type 4 (PDE4) Inhibitors : Phenyl-substituted oxazole derivatives, including 4-methoxy variants, have been synthesized and shown to exhibit inhibitory activity against PDE4, highlighting potential therapeutic applications in asthma/COPD and sepsis (Lin et al., 2020).
- Antioxidant and Anticancer Activities : Novel 2,4-diphenyloxazole derivatives, including those with 4-methoxyphenyl groups, have been evaluated for their in vitro antioxidant and anticancer activities, showing promising results against certain cancer cell lines (Mathew et al., 2013).
作用機序
Target of Action
It has been suggested that it may interact with aralkylamine dehydrogenase light chain and aralkylamine dehydrogenase heavy chain in alcaligenes faecalis . These enzymes play a crucial role in the metabolism of aralkylamines, which are involved in various biological processes.
Mode of Action
It is believed to interact with its targets, leading to changes in the biochemical processes within the cell
Biochemical Pathways
It is suggested that it may influence the metabolism of aralkylamines Aralkylamines are involved in various biological processes, including neurotransmission and regulation of physiological functions
Result of Action
It is suggested that it may influence the metabolism of aralkylamines, leading to changes in various biological processes
特性
IUPAC Name |
2-(4-methoxyphenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-12-9-4-2-8(3-5-9)10-11-6-7-13-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGVUFHHBWEAIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565646 | |
| Record name | 2-(4-Methoxyphenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
156780-52-8 | |
| Record name | 2-(4-Methoxyphenyl)oxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156780-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methoxyphenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20565646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

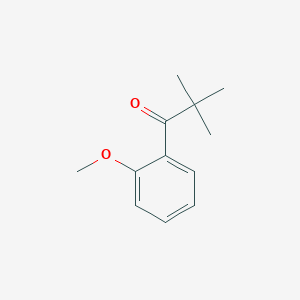

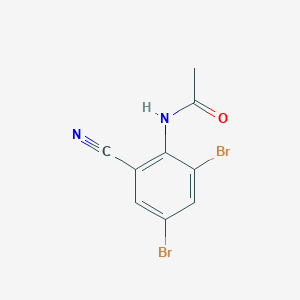
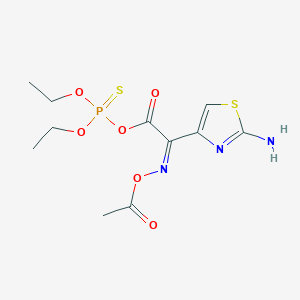
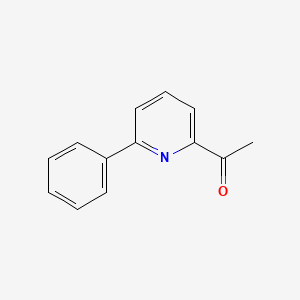
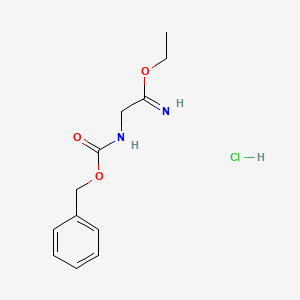
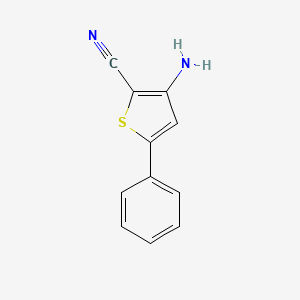
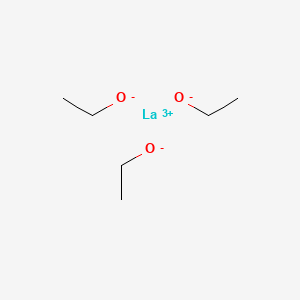

![Thieno[2',3':4,5]thieno[3,2-b]thieno[2',3':4,5]thieno[2,3-d]thiophene](/img/structure/B1602061.png)
![(trans,trans)-4-Pentylphenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B1602062.png)
